Terminal Functional Group Pairing: Ms/THP vs. Br/THP for Orthogonal Sequential Conjugation
MS-Peg10-thp features a methanesulfonate (Ms) leaving group paired with a THP-protected hydroxyl terminus, enabling orthogonal, two-step sequential conjugation without risking homodimerization side products. In contrast, Br-PEG10-THP utilizes a bromide leaving group with inherently different leaving group potential (pKa of conjugate acid: MsOH ≈ -1.9 vs. HBr ≈ -9; nucleofugality difference ~10³-10⁴ fold under standard conditions) [1]. This functional group distinction is critical for synthetic workflows requiring differential activation temperatures or base sensitivities. Supplier-specified purity standards: MS-Peg10-thp ≥98% ; Br-PEG10-THP ≥95% . The higher purity specification reduces the likelihood of residual reactive impurities interfering with sensitive bioconjugation steps.
| Evidence Dimension | Terminal reactive group identity and leaving group potential |
|---|---|
| Target Compound Data | Methanesulfonate (Ms) leaving group; MsOH pKa ~ -1.9; purity specification ≥98% |
| Comparator Or Baseline | Br-PEG10-THP: Bromide leaving group; HBr pKa ~ -9; purity specification ≥95% |
| Quantified Difference | Leaving group nucleofugality differs by ~10³-10⁴ fold; purity specification differs by +3 percentage points (≥98% vs. ≥95%) |
| Conditions | Standard nucleophilic substitution conditions; purity per supplier Certificate of Analysis |
Why This Matters
Procurement of MS-Peg10-thp over Br-PEG10-THP is warranted when the synthetic route demands milder leaving group reactivity to preserve base-sensitive protecting groups elsewhere in the PROTAC intermediate, reducing the need for reaction condition re-optimization.
- [1] Carey FA, Sundberg RJ. Advanced Organic Chemistry Part A: Structure and Mechanisms. 5th ed. Springer; 2007. Chapter 4: Nucleophilic Substitution. View Source
